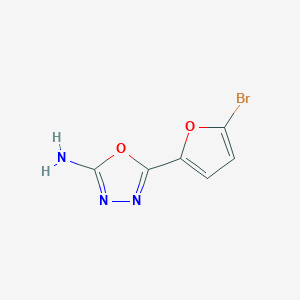

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine

Vue d'ensemble

Description

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both furan and oxadiazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromofuran-2-carboxylic acid hydrazide with a suitable nitrile or ester under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions at the Bromine Atom

The bromine atom on the furan ring undergoes nucleophilic aromatic substitution (NAS) under mild conditions. This enables functionalization for downstream applications:

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring participates in oxidation and reduction reactions, altering its electronic properties:

Oxidation Reactions

Hypervalent iodine reagents (e.g., PhI(OAc)₂/TEMPO) oxidize the oxadiazole ring to form imine intermediates, which hydrolyze to carbonyl derivatives:

Key Data :

-

Product: 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-one (87% yield,).

-

Conditions: Dichloromethane, 25°C, 4 h.

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the oxadiazole to a diamino derivative:

Key Data :

-

Product isolated in 68% yield after 3 h at 0°C ().

Functionalization of the Amine Group

The primary amine undergoes acylation and coupling reactions to generate derivatives with enhanced bioactivity:

Acylation Reactions

Coupling Reactions

-

With Mercaptothiazoles :

Chloroacetamide derivatives react with 2-mercaptobenzothiazole to form coupled heterocycles (e.g., 11 and 12 in ) under mild basic conditions (K₂CO₃/EtOH, 70°C, 5 h). -

With Amino Acids :

Coupling with N-Boc-glycine followed by deprotection yields N-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-glycinamide (89% yield, ).

Cyclization and Heterocycle Formation

The amine group participates in cyclization to form fused heterocycles:

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Advantage | Limitation | Application Scope |

|---|---|---|---|

| Bromine substitution | Mild conditions, high regioselectivity | Limited to strong nucleophiles | Drug derivatization |

| Oxadiazole oxidation | Generates bioactive ketones | Over-oxidation risks | Medicinal chemistry |

| Amine acylation | Versatile functionalization | Requires anhydrous conditions | Polymer chemistry |

Applications De Recherche Scientifique

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, synthesizing data from diverse sources to present a comprehensive overview.

Chemical Properties and Structure

This compound has the following chemical formula:

- Molecular Formula : CHBrNO

- CAS Number : 1349829-61-3

The compound features a furan ring substituted with a bromine atom and an oxadiazole moiety, which contributes to its biological activity and stability.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. The incorporation of the bromofuran group enhances the activity against various bacterial strains. Studies have shown that compounds similar to this compound possess significant inhibitory effects on pathogens, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The oxadiazole scaffold is recognized for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators . Further investigations into structure-activity relationships (SAR) are ongoing to optimize its efficacy.

Anti-inflammatory Effects

Compounds containing the oxadiazole structure have been reported to exhibit anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have demonstrated that incorporating this compound into polymer matrices improves charge transport properties .

Photovoltaic Devices

Research has indicated that compounds like this compound can enhance the efficiency of photovoltaic devices by improving light absorption and charge separation. This application is particularly relevant in the development of next-generation solar energy solutions .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various oxadiazole derivatives highlighted the successful preparation of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amines through cyclization reactions involving hydrazides and acid chlorides. The synthesized compounds were characterized using NMR and mass spectrometry techniques to confirm their structures .

Case Study 2: Biological Evaluation

In another research effort, the biological activities of synthesized oxadiazoles were evaluated against several cancer cell lines. The results indicated that 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amines exhibited IC values in the micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutic agents .

Mécanisme D'action

The mechanism of action of 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromofuran-2-carboxylic acid hydrazide

- 5-Bromofuran-2-yl)methanamine hydrochloride

- 2-(5-Bromofuran-2-yl)-1,3-dioxolane

Uniqueness

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Activité Biologique

5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHBrNO

- CAS Number : 1349829-61-3

- Molecular Structure : The compound features a furan ring substituted with bromine and an oxadiazole moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this compound were not detailed in the available literature, similar oxadiazole derivatives have been synthesized through condensation reactions involving hydrazides and carboxylic acids or aldehydes under acidic or basic conditions .

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a library of 1,2,5-oxadiazole derivatives was evaluated for their cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) using the MTT assay. The results demonstrated that several compounds displayed notable cytotoxicity and inhibited topoisomerase I activity, suggesting potential mechanisms for their anticancer effects .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Oxadiazole A | HCT-116 | 15.2 | Topoisomerase I inhibition |

| Oxadiazole B | HeLa | 12.7 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to this compound have shown varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. In particular, modifications to the oxadiazole ring structure have been linked to enhanced antimicrobial efficacy .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| C. albicans | 18 |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole compounds is often influenced by their structural features. Substituents on the furan and oxadiazole rings can modulate lipophilicity and electronic properties, impacting their interaction with biological targets. For example:

- Bromine Substitution : Enhances lipophilicity and may improve cell membrane permeability.

- Amino Group : Contributes to hydrogen bonding interactions with target proteins.

Case Studies

- Case Study on Anticancer Activity : A study investigated various oxadiazole derivatives' effects on cancer cell lines, demonstrating that compounds with specific substitutions exhibited IC values below 20 µM against multiple cancer types .

- Case Study on Antimicrobial Efficacy : Research highlighted the antibacterial effects of modified oxadiazoles against E. coli and C. albicans, revealing that certain derivatives achieved significant inhibition zones in agar diffusion assays .

Propriétés

IUPAC Name |

5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O2/c7-4-2-1-3(11-4)5-9-10-6(8)12-5/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGODGJKZREBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602685 | |

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016711-67-3 | |

| Record name | 5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.